1-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide
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Overview
Description
1-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide is a complex organic compound that features a piperazine ring, an imidazole ring, and a tert-butoxycarbonyl protecting group
Preparation Methods
The synthesis of 1-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide typically involves multiple steps. The process begins with the protection of piperazine using tert-butoxycarbonyl chloride to form tert-butoxycarbonyl piperazine. This intermediate is then reacted with 3-methyl-1H-imidazole-3-ium iodide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Chemical Reactions Analysis
1-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles such as chloride or bromide.
Hydrolysis: The tert-butoxycarbonyl protecting group can be removed under acidic conditions to yield the deprotected amine.
Scientific Research Applications
1-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide can be compared with similar compounds such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)phenylboronic acid
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
Molecular Formula |
C14H23IN4O3 |
---|---|
Molecular Weight |
422.26 g/mol |
IUPAC Name |
tert-butyl 4-(3-methylimidazol-3-ium-1-carbonyl)piperazine-1-carboxylate;iodide |
InChI |
InChI=1S/C14H23N4O3.HI/c1-14(2,3)21-13(20)17-9-7-16(8-10-17)12(19)18-6-5-15(4)11-18;/h5-6,11H,7-10H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
JQHJKXFBDIQGLS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N2C=C[N+](=C2)C.[I-] |
Origin of Product |
United States |
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